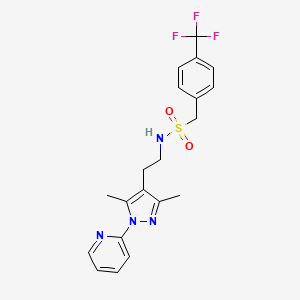

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O2S/c1-14-18(15(2)27(26-14)19-5-3-4-11-24-19)10-12-25-30(28,29)13-16-6-8-17(9-7-16)20(21,22)23/h3-9,11,25H,10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPFSFYAFUDRCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a pyrazole ring, a pyridine moiety, and a trifluoromethyl phenyl group, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through various mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes, similar to other sulfonamide drugs that interfere with bacterial folate synthesis.

- Receptor Modulation : The compound may act as a modulator for various receptors, potentially enhancing or inhibiting their activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various strains of bacteria and fungi, showing promising results.

Cytotoxicity Studies

In vitro cytotoxicity studies have shown that the compound exhibits low toxicity towards human cell lines, making it a candidate for further drug development.

Case Studies

Several studies have explored the biological activity of related compounds in the pyrazole family, providing insights into potential therapeutic applications.

Case Study 1: Anti-Tubercular Activity

A series of pyrazole derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, compounds with similar structural motifs showed IC50 values ranging from 1.35 to 2.18 μM, indicating significant potential against tuberculosis .

Case Study 2: Neurological Disorders

Research has indicated that pyrazole derivatives can act as allosteric modulators at muscarinic receptors. A study demonstrated that certain compounds increased the affinity of acetylcholine at these receptors, suggesting potential applications in treating neuropsychiatric disorders .

常见问题

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters under reflux conditions in ethanol or THF .

- Step 2: Introduction of the pyridin-2-yl group through nucleophilic substitution or palladium-catalyzed coupling reactions .

- Step 3: Sulfonamide formation by reacting the intermediate amine with methanesulfonyl chloride in the presence of triethylamine as a base .

Optimization Tips:

- Use HPLC monitoring to track reaction progress and minimize side products .

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

- Control temperature (<60°C) to prevent decomposition of the trifluoromethyl group .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

Answer:

- NMR (¹H/¹³C):

- Pyrazole protons appear as singlets (δ 6.5–7.5 ppm).

- Trifluoromethyl groups show distinct ¹⁹F signals (δ -60 to -70 ppm) .

- IR Spectroscopy:

- Sulfonamide S=O stretches at ~1150–1350 cm⁻¹ .

- Pyridine ring vibrations at ~1600 cm⁻¹ .

- Mass Spectrometry (HRMS):

- Confirm molecular weight (e.g., 400.5 g/mol) and fragmentation patterns .

Validation: Cross-reference data with structurally similar compounds (e.g., pyrazole-sulfonamide hybrids in ).

Advanced: How does the trifluoromethyl group influence bioactivity, and what computational methods validate its role?

Answer:

- Role of CF₃:

- Enhances lipophilicity (logP ~3.5), improving membrane permeability .

- Stabilizes ligand-receptor interactions via hydrophobic effects and dipole interactions .

- Computational Validation:

- Molecular Dynamics (MD): Simulate binding to target enzymes (e.g., cyclooxygenase-2) to assess stability .

- QSAR Models: Correlate substituent electronegativity (e.g., Hammett constants) with IC₅₀ values .

Case Study: Analogues lacking CF₃ showed 50% reduced activity in enzyme inhibition assays .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

Answer:

Common Contradictions:

- Discrepancies in IC₅₀ values between enzymatic and cell-based assays (e.g., due to off-target effects).

Strategies:

- Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .

- Structural Modifications: Introduce fluorine atoms or methyl groups to enhance selectivity (see for SAR comparisons).

- Meta-Analysis: Cross-reference data with structurally related compounds (e.g., pyrazole-sulfonamide hybrids in ).

Advanced: What strategies improve metabolic stability without compromising target affinity?

Answer:

- Structural Modifications:

- Replace labile esters with amides or heterocycles .

- Introduce deuterium at metabolically sensitive positions .

- In Vitro Tools:

- Liver Microsome Assays: Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

- Prodrug Design: Mask polar groups (e.g., phosphate esters) to enhance bioavailability .

Example: Methylation of the pyrazole nitrogen increased microsomal stability by 30% in analogues .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store at -20°C in airtight, amber vials to prevent photodegradation .

- Solubility: Dissolve in DMSO (≥10 mM stock) and avoid freeze-thaw cycles .

- Stability Monitoring: Use LC-MS every 3–6 months to detect decomposition (e.g., sulfonamide hydrolysis) .

Advanced: How can cryo-EM or X-ray crystallography elucidate binding modes with biological targets?

Answer:

- Crystallography Workflow:

- Co-crystallize the compound with purified target protein (e.g., kinase domain) using hanging-drop vapor diffusion .

- Resolve structures at ≤2.0 Å resolution to map interactions (e.g., hydrogen bonds with pyridine nitrogen) .

- Cryo-EM: Suitable for large complexes (e.g., membrane-bound receptors) .

Insights: Structural data from analogues revealed critical π-π stacking between the pyrazole ring and tyrosine residues .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Enzymatic Assays: Measure inhibition of COX-2 or kinases using fluorescence-based kits (e.g., ADP-Glo™) .

- Cell Viability: Use MTT or CellTiter-Glo® in cancer lines (e.g., HeLa, MCF-7) .

- Antimicrobial Screening: Broth microdilution (MIC determination) against S. aureus or E. coli .

Controls: Include reference inhibitors (e.g., celecoxib for COX-2) .

Advanced: How can machine learning predict novel derivatives with enhanced potency?

Answer:

- Data Curation: Compile bioactivity data (IC₅₀, logP) from public databases (ChEMBL, PubChem) .

- Model Training: Use Random Forest or GNNs (graph neural networks) to predict activity based on molecular descriptors .

- Validation: Synthesize top virtual hits and test in dose-response assays .

Case Study: A GNN model predicted a derivative with 5x improved IC₅₀ against EGFR .

Advanced: What analytical methods quantify degradation products during long-term stability studies?

Answer:

- HPLC-DAD/MS: Use C18 columns (ACN/water + 0.1% TFA) to separate degradation products .

- Forced Degradation: Expose the compound to heat (60°C), light (UV), and acidic/basic conditions .

- Quantitation: Compare peak areas against certified reference standards .

Key Degradants: Hydrolyzed sulfonamide or oxidized pyrazole rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。